2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Overview
Description
2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-amino-1,2,4-triazole and 2-chloro-4,6-dimethoxypyrimidine under basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the triazolopyrimidine core with benzylthiol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential therapeutic properties, such as antiviral, anticancer, and antimicrobial activities.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Biology: It can be employed in the design of chemical probes for target identification and validation.
Industrial Applications: It may find use in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but lacks the methoxymethyl group.
2-(benzylthio)-5-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.
2-(benzylthio)-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but has a chloromethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGDVPDKMOUNOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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